molecular formula C7H4BrNS B1340213 2-Bromothieno[2,3-c]pyridine CAS No. 756477-36-8

2-Bromothieno[2,3-c]pyridine

Cat. No.: B1340213
CAS No.: 756477-36-8
M. Wt: 214.08 g/mol
InChI Key: UMWCWAYSRWHURQ-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by a fused bicyclic ring system consisting of a thieno ring and a pyridine ring, with a bromine atom attached at the second position. The presence of both sulfur and nitrogen atoms in the ring system contributes to its distinctive chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

2-Bromothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is G protein-coupled receptor kinase 2 (GRK2). The interaction between this compound and GRK2 involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways that are regulated by GRK2, leading to potential therapeutic applications in diseases where GRK2 is implicated .

Additionally, this compound has been shown to interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and function of the target proteins, further highlighting the compound’s versatility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This effect is mediated through the inhibition of GRK2 and other kinases, leading to altered gene expression and activation of apoptotic pathways .

In addition to its pro-apoptotic effects, this compound can also influence cellular metabolism. By modulating the activity of enzymes involved in metabolic pathways, the compound can alter the levels of key metabolites and affect cellular energy production. This can have downstream effects on cell growth, differentiation, and overall function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the target enzyme. This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibition of enzyme activity can lead to downstream effects on cellular signaling pathways and gene expression .

Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to the compound can lead to cumulative effects on cellular processes. For example, long-term treatment with this compound has been associated with sustained inhibition of GRK2 activity, resulting in persistent changes in cell signaling and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exert therapeutic effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity .

At higher doses, this compound can induce adverse effects, including toxicity and organ damage. These toxic effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress . Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.

Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and affect cellular energy production and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals .

For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of this compound can have significant implications for its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution. Another approach involves the reaction of pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide, followed by purification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often utilize readily available reagents and aim to minimize the number of steps involved in the synthesis. The use of high-yield reactions and scalable processes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrobromic acid, hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Bromothieno[2,3-c]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Bromothieno[2,3-c]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCWAYSRWHURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478179
Record name 2-bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756477-36-8
Record name 2-bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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